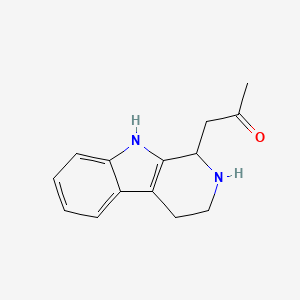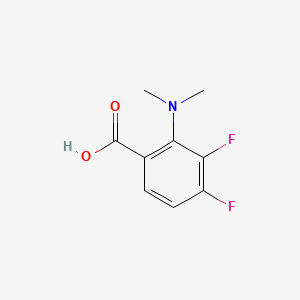![molecular formula C8H7ClN2O B13543665 4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 2137732-24-0](/img/structure/B13543665.png)
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 4th position and a methyl group at the 6th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of a chlorine atom at the 4th position can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride. The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[3,4-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[3,4-b]pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: Similar structure with a pyrimidine ring instead of a pyridine ring.
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Similar structure but lacks the carbonyl group at the 7th position.
Uniqueness
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
2137732-24-0 |
|---|---|
Molekularformel |
C8H7ClN2O |
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
4-chloro-6-methyl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C8H7ClN2O/c1-11-4-5-6(9)2-3-10-7(5)8(11)12/h2-3H,4H2,1H3 |
InChI-Schlüssel |
HHCBCZPBTDPHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(C=CN=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




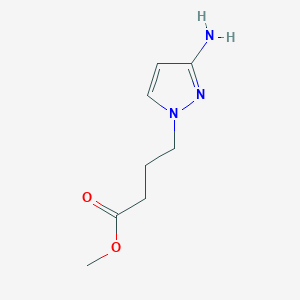
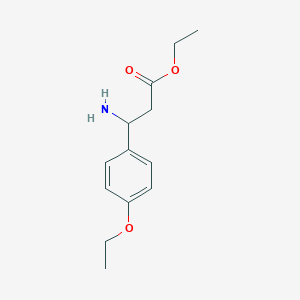

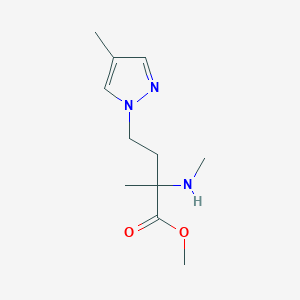
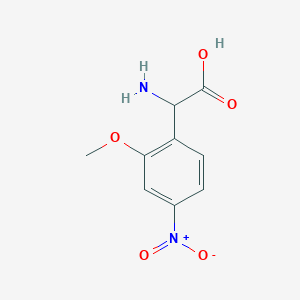
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)

